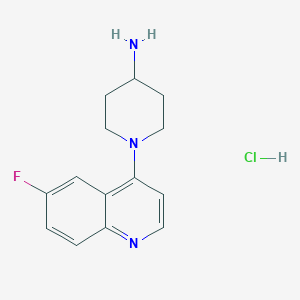
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C14H17ClFN3 and a molecular weight of 281.76 g/mol . This compound features a quinoline ring substituted with a fluorine atom at the 6-position and a piperidine ring attached at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
The synthesis of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring is synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the fluorinated quinoline ring through nucleophilic substitution reactions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反应分析
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to various bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and infectious diseases.
作用机制
The mechanism of action of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine ring can interact with neurotransmitter receptors, modulating their activity. These interactions make the compound a potential candidate for the development of anticancer and neuroactive drugs .
相似化合物的比较
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride can be compared with other quinoline and piperidine derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline ring structure but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds such as piperidine itself and its substituted derivatives (e.g., piperidine-4-carboxylic acid) have similar structural features but vary in their chemical reactivity and applications.
The uniqueness of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride lies in its combined quinoline and piperidine structures, which confer distinct chemical and biological properties.
属性
分子式 |
C14H17ClFN3 |
|---|---|
分子量 |
281.75 g/mol |
IUPAC 名称 |
1-(6-fluoroquinolin-4-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H16FN3.ClH/c15-10-1-2-13-12(9-10)14(3-6-17-13)18-7-4-11(16)5-8-18;/h1-3,6,9,11H,4-5,7-8,16H2;1H |
InChI 键 |
QPAXYAIEDKJPNY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



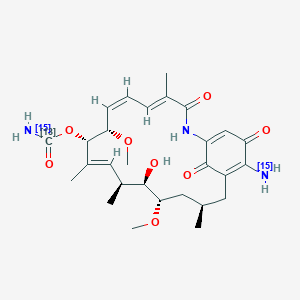
![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)

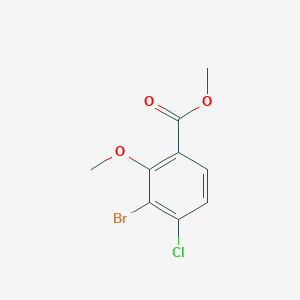
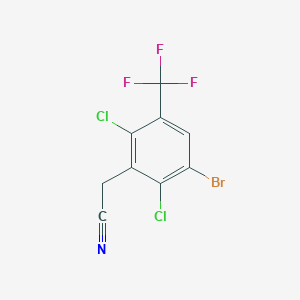
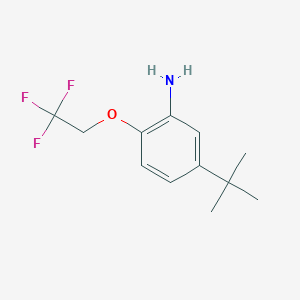
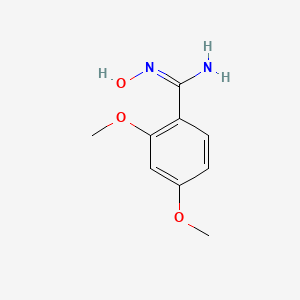


![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
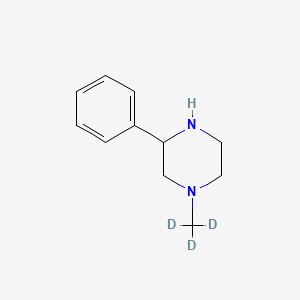
![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)

